In Vivo Protective Efficacy Against T. hyodysenteriae: Sedecamycin vs. Tiamulin, Lincomycin, and Carbadox
In a murine model of experimental T. hyodysenteriae cecal infection, sedecamycin's protective effect was quantitatively compared with that of carbadox, tiamulin, and lincomycin. Sedecamycin demonstrated a protective effect similar to that of carbadox, 2 times more potent than that of tiamulin, and 3 times greater than that of lincomycin. In the therapeutic test, sedecamycin showed activity similar to that of carbadox and was 2 times more active than both tiamulin and lincomycin [1]. At doses of ≥10 mg/kg, recurrence of T. hyodysenteriae fecal shedding was not detected for at least 8 weeks post-medication [1].
| Evidence Dimension | Protective efficacy in murine T. hyodysenteriae cecal infection model |
|---|---|
| Target Compound Data | Protective and therapeutic efficacy similar to carbadox |
| Comparator Or Baseline | Carbadox (equipotent baseline), Tiamulin (2× less potent), Lincomycin (3× less potent) |
| Quantified Difference | Sedecamycin = Carbadox > Tiamulin (2×) > Lincomycin (3×) for protective effect; Sedecamycin = Carbadox > Tiamulin (2×) = Lincomycin (2×) for therapeutic effect |
| Conditions | Mouse model of experimental cecal infection with T. hyodysenteriae; protective and therapeutic oral administration regimens |
Why This Matters
This head-to-head data enables direct potency-based procurement decisions, showing sedecamycin matches the most potent comparator (carbadox) while outperforming the two most commonly used macrolide/pleuromutilin alternatives in swine dysentery treatment.
- [1] Hayashi, T.; Suenaga, I.; Narukawa, N.; Yamazaki, T. In Vitro and in Vivo Activities of Sedecamycin against Treponema hyodysenteriae. Antimicrob. Agents Chemother. 1988, 32 (4), 458–461. View Source
